molecular formula C21H20Cl2N2O4S B11087702 1-(4-Butoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

1-(4-Butoxyphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone

Cat. No.: B11087702
M. Wt: 467.4 g/mol
InChI Key: WTFPRPRHYOYFEU-UHFFFAOYSA-N
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Description

BOS (for brevity), is a synthetic organic compound with a complex structure. Let’s break it down:

    1-(4-Butoxyphenyl): This part of the compound consists of a butoxy group (C₄H₉O) attached to a phenyl ring (C₆H₅). The butoxy group provides lipophilicity, affecting solubility and pharmacokinetics.

    2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone: This portion contains an oxadiazole ring (a five-membered heterocycle with nitrogen and oxygen atoms) linked to an ethanone (ketone) group. The dichlorophenoxy methyl group adds specificity and reactivity.

Preparation Methods

Synthetic Routes::

    Oxadiazole Synthesis: The oxadiazole ring can be synthesized via cyclization of appropriate precursors. For example, reaction of 2,4-dichlorophenylhydrazine with butoxyacetyl chloride followed by cyclization yields the oxadiazole ring.

    Ketone Formation: The ketone group can be introduced through acylation of the oxadiazole with an acyl chloride (e.g., butoxyacetyl chloride).

Industrial Production::
  • BOS is not commonly produced industrially due to its specialized applications. it can be synthesized on a laboratory scale.

Chemical Reactions Analysis

    Oxidation: BOS can undergo oxidation at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction of the ketone group yields the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

    Common Reagents: Reagents like sodium borohydride (for reduction) and thionyl chloride (for chlorination) are used.

    Major Products: The major products depend on reaction conditions and substituents. For example, reduction yields the alcohol form.

Scientific Research Applications

BOS finds applications in various fields:

    Chemistry: As a building block for designing novel heterocyclic compounds.

    Biology: Investigating its effects on cellular processes and enzyme inhibition.

    Medicine: Potential as an anti-inflammatory or antimicrobial agent.

    Industry: Limited industrial use due to its specialized nature.

Mechanism of Action

  • BOS likely interacts with specific protein targets, modulating cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

  • BOS stands out due to its unique combination of oxadiazole, phenyl, and butoxy moieties.
  • Similar Compounds: Other oxadiazoles, phenyl ketones, and aryl ethers.

Properties

Molecular Formula

C21H20Cl2N2O4S

Molecular Weight

467.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)-2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H20Cl2N2O4S/c1-2-3-10-27-16-7-4-14(5-8-16)18(26)13-30-21-25-24-20(29-21)12-28-19-9-6-15(22)11-17(19)23/h4-9,11H,2-3,10,12-13H2,1H3

InChI Key

WTFPRPRHYOYFEU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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